

# appropriate vehicle control for in vivo TMP195 studies

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## Compound of Interest

Compound Name: *TMP195*

Cat. No.: *B15587253*

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## Technical Support Center: In Vivo TMP195 Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control and troubleshooting for in vivo studies using **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of **TMP195**?

A1: The choice of vehicle for **TMP195** depends on the experimental requirements, including the desired route of administration and concentration. Due to **TMP195**'s poor aqueous solubility, organic solvents and co-solvents are necessary.<sup>[1]</sup> Commonly used and effective vehicle formulations for intraperitoneal (IP) injection are detailed in the protocols below.

Q2: How should I prepare the **TMP195** solution for injection?

A2: It is crucial to prepare the **TMP195** solution fresh daily.<sup>[2][3]</sup> The compound should first be dissolved in a suitable organic solvent like DMSO before being mixed with other co-solvents.<sup>[3]</sup> <sup>[4]</sup> Detailed step-by-step protocols are provided in the "Experimental Protocols" section.

Q3: What is the standard dosage of **TMP195** used in mouse models?

A3: A frequently reported dosage for **TMP195** in various mouse models, including oncology and inflammation studies, is 50 mg/kg, administered daily via intraperitoneal (IP) injection.[2][5]

Q4: Are there any known toxicities or adverse effects associated with **TMP195** or its vehicles?

A4: In short-term studies (e.g., 24 hours), **TMP195** treatment at 50 mg/kg did not show obvious toxicities such as changes in body weight, feeding behavior, or activity in mice.[6] However, long-term studies are needed to fully assess potential side effects.[6] The vehicle itself, particularly those containing DMSO, can cause irritation. Careful post-injection monitoring is essential.

## Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Precipitation or phase separation during preparation.	TMP195 has poor aqueous solubility.[1] Incorrect solvent ratios or order of addition.	Gently warm the solution and/or use sonication to aid dissolution.[4] Ensure you are following the validated protocols precisely, especially the sequential addition of solvents.[4]
Difficulty in achieving the desired concentration.	The solubility of TMP195 is limited in certain vehicle compositions.	Refer to the solubility data in the tables below. You may need to adjust the vehicle composition. For instance, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture allows for a clear solution at $\geq 3$ mg/mL.[4]
Animal shows signs of distress post-injection (e.g., irritation, lethargy).	The vehicle, especially with a high concentration of DMSO, may cause local irritation or systemic effects. The substance may have been injected too cold.	Monitor animals closely for any adverse reactions.[2] Consider using a more biocompatible vehicle, such as the 10% DMSO in 90% corn oil formulation, which is often better tolerated.[2][4] Warm substances to room or body temperature before injection. [7]
Inconsistent experimental results.	Incomplete dissolution or precipitation of TMP195 leading to inaccurate dosing. Degradation of the compound.	Always prepare the formulation fresh for each day of dosing.[2] [3] Vortex thoroughly to ensure complete dissolution.[2] If using a suspension, ensure it is uniformly mixed before each injection.
Aspiration of blood, urine, or green/yellow material during IP	Puncture of an abdominal blood vessel, the bladder, or	If any fluid is aspirated, discard the needle and syringe.

injection.

the bowel, respectively.[\[7\]](#)

Prepare a new, sterile dose and inject at a different site in the lower abdominal quadrant.

[\[7\]](#)

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## Experimental Protocols

### Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation (Clear Solution)

This protocol is suitable for achieving a clear solution for injection.

Methodology:

- Prepare a stock solution of **TMP195** in DMSO (e.g., 30 mg/mL).[\[4\]](#)
- To prepare a 1 mL working solution, sequentially add and mix the following components:
  - 100 µL of the 30 mg/mL **TMP195** stock in DMSO.
  - 400 µL of PEG300. Mix until the solution is clear.
  - 50 µL of Tween-80. Mix until the solution is clear.
  - 450 µL of Saline (0.9% NaCl in ddH<sub>2</sub>O).[\[4\]](#)
- Vortex the final solution thoroughly.
- This formulation results in a final concentration of 3 mg/mL **TMP195** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[4\]](#)
- Administer immediately after preparation.[\[3\]](#)

### Protocol 2: DMSO/Corn Oil Formulation (Clear Solution)

This formulation is often used for improved tolerability in longer-term studies.

Methodology:

- Prepare a stock solution of **TMP195** in fresh, anhydrous DMSO (e.g., 100 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.[3]
- To prepare a 1 mL working solution, add 100  $\mu$ L of the **TMP195** stock solution to 900  $\mu$ L of corn oil.[4]
- Vortex thoroughly to ensure even mixing.
- This results in a final vehicle composition of 10% DMSO and 90% corn oil.[4]
- Use the mixed solution immediately for optimal results.[3] A potential drawback is that this vehicle should be used cautiously if the dosing period exceeds half a month.[4]

## Protocol 3: DMSO only Formulation

For certain experimental designs, 100% DMSO has been used as the vehicle.

Methodology:

- Dissolve the required amount of **TMP195** directly in 100% DMSO to achieve the final desired concentration for injection.[5][8]
- Administer via intraperitoneal (IP) injection. A typical injection volume reported is 50  $\mu$ L for a 50 mg/kg dose.[5]

## Data Presentation

Table 1: **TMP195** Solubility and Formulation Data

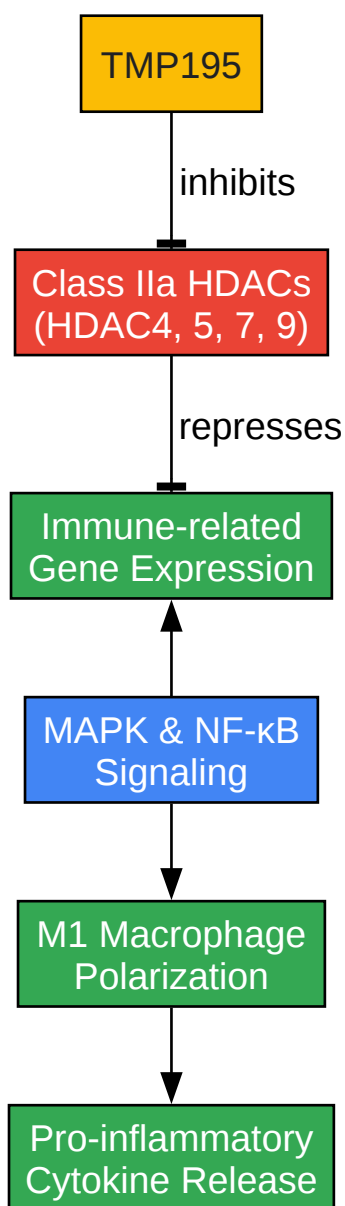
Parameter	Value	Reference
Molecular Weight	456.42 g/mol	[3]
Solubility in DMSO	≥ 91 mg/mL (199.37 mM)	[3]
Solubility in Water	Insoluble	[3]
Formulation 1 (Clear Solution)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[4]
Solubility in Formulation 1	≥ 3 mg/mL	[4]
Formulation 2 (Clear Solution)	10% DMSO, 90% Corn Oil	[4]
Solubility in Formulation 2	≥ 3 mg/mL	[4]
Formulation 3 (Suspension)	10% DMSO, 90% (20% SBE- β-CD in Saline)	[4]
Solubility in Formulation 3	3 mg/mL (Requires sonication)	[4]

Table 2: Summary of In Vivo Efficacy Studies with **TMP195**

Model	Dosage and Administration	Key Findings	Reference
MMTV-PyMT Breast Cancer	50 mg/kg, IP, daily	Reduced tumor burden and pulmonary metastases; altered tumor microenvironment by modulating macrophage phenotypes.	<a href="#">[3]</a> <a href="#">[5]</a>
Colorectal Cancer (CAC and MC38 models)	50 mg/kg/day, IP	Reduced tumor burden by promoting M1 macrophage polarization.	<a href="#">[8]</a>
LPS-induced Acute Kidney Injury	50 mg/kg/day, IP	Reduced serum creatinine and blood urea nitrogen; ameliorated renal damage.	<a href="#">[6]</a>

## Visualizations

### Signaling Pathway of TMP195 in Macrophage Polarization

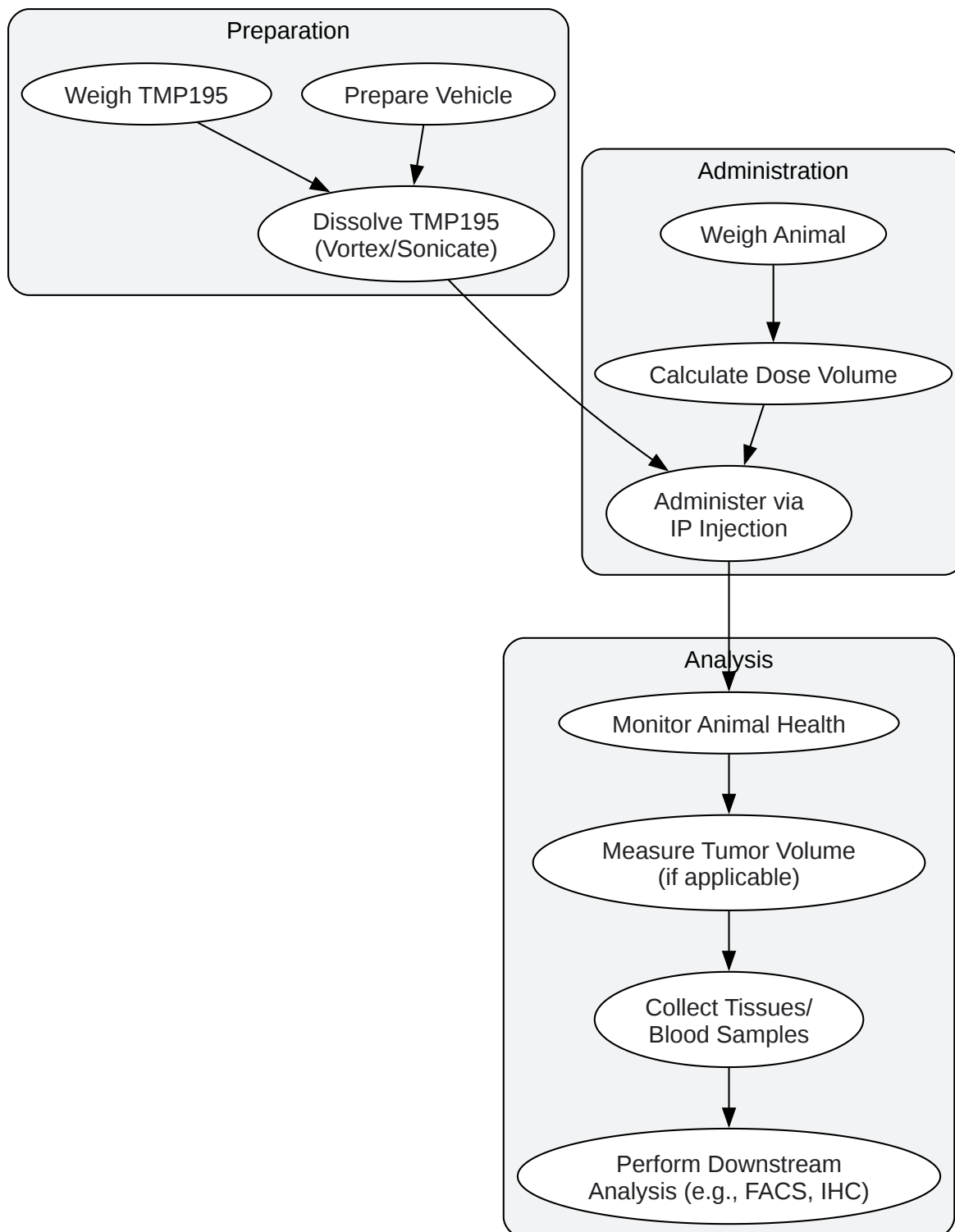


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Caption: **TMP195** inhibits Class IIa HDACs, promoting immune gene expression and subsequent M1 macrophage polarization.[2]

## General Experimental Workflow for In Vivo TMP195 Studies





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Caption: A typical experimental workflow for evaluating the in vivo efficacy of **TMP195**.<sup>[2]</sup>

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